Bromfenac N-D-Glucoside is a chemical compound derived from bromfenac, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This glucoside form is characterized by the attachment of a D-glucose molecule to bromfenac, which may enhance its solubility and bioavailability. Bromfenac itself is primarily used in the treatment of postoperative inflammation and pain following cataract surgery.
Bromfenac N-D-Glucoside is classified as a glucoside, which is a type of glycoside where a sugar moiety (in this case, D-glucose) is bound to a non-sugar compound (bromfenac). This classification places it within the broader category of carbohydrate derivatives that exhibit varying biological activities based on their structural modifications.
The synthesis of Bromfenac N-D-Glucoside can occur through both biochemical and chemical pathways:
The synthesis requires careful control of reaction conditions such as temperature, pH, and enzyme concentration to optimize yield and purity. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm the structure of the synthesized glucoside.
Bromfenac N-D-Glucoside retains the core structure of bromfenac with an attached D-glucose moiety. The molecular formula can be represented as CHBrO with a molecular weight of approximately 366.19 g/mol. The structure features:
Bromfenac N-D-Glucoside undergoes various chemical reactions relevant to its pharmacokinetics:
These reactions are critical for understanding the metabolism of bromfenac N-D-Glucoside in vivo, influencing its therapeutic efficacy and safety profile.
Bromfenac N-D-Glucoside exerts its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play pivotal roles in the inflammatory process. The mechanism involves:
Studies have shown that bromfenac exhibits significant anti-inflammatory activity comparable to other NSAIDs while potentially offering a more favorable side effect profile due to its selective COX inhibition .
Bromfenac N-D-Glucoside is primarily utilized in:
Bromfenac N-β-D-Glucoside (CAS 212266-82-5) is a phase II metabolite of the nonsteroidal anti-inflammatory drug (NSAID) bromfenac, formed through N-glucosidation. Its systematic IUPAC name is 2-(3-(4-Bromobenzoyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)phenyl)acetic acid, reflecting its complex bifunctional structure [3]. The molecule integrates two distinct moieties:
The glycosidic bond’s β-configuration is stereospecific, confirmed by nuclear Overhauser effect (nOe) measurements in NMR studies, which show spatial proximity between the anomeric proton (H-1') of the glucose and H-2 of the bromfenac moiety [3]. This linkage drastically alters the physicochemical behavior of the parent drug, enhancing water solubility due to the glucose unit’s multiple hydroxyl groups. The molecular formula (C~21~H~22~BrNO~8~) and weight (496.31 g/mol) have been verified through high-resolution mass spectrometry (HRMS), showing a characteristic [M+H]^+^ peak at m/z 497.31 [1] [7].
Table 1: Key Molecular Descriptors of Bromfenac N-β-D-Glucoside
Property | Value | Source |
---|---|---|
CAS Registry Number | 212266-82-5 | [1] [7] |
Molecular Formula | C~21~H~22~BrNO~8~ | [1] [3] |
Molecular Weight | 496.31 g/mol | [1] [9] |
IUPAC Name | 2-(3-(4-Bromobenzoyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)phenyl)acetic acid | [3] |
SMILES String | O=C(C(C=C1)=CC=C1Br)C2=C(C(CC(O)=O)=CC=C2)NC@@HOC@@HCO | [3] |
Purity (HPLC) | ≥95.0% | [1] |
The glucosidation of bromfenac induces significant alterations in physicochemical and biological properties:
Table 2: Structural and Functional Comparison: Bromfenac vs. N-β-D-Glucoside
Parameter | Bromfenac | Bromfenac N-β-D-Glucoside |
---|---|---|
Molecular Formula | C~15~H~12~BrNO~3~ | C~21~H~22~BrNO~8~ |
Molecular Weight | 334.16 g/mol | 496.31 g/mol |
Key Functional Groups | Carboxylic acid, aromatic amine, ketone | Carboxylic acid, N-glucosidic bond, ketone, hydroxyls |
log P (Experimental) | 3.2 | -0.5 |
Primary Biological Role | COX-2 inhibition | Detoxification metabolite |
Aqueous Solubility | Low (<0.1 mg/mL) | High (>5 mg/mL) |
Bromfenac N-β-D-Glucoside has been rigorously characterized using advanced spectroscopic techniques to confirm its structure and purity:
^13^C NMR (125 MHz, D~2~O): Characteristic peaks observed at δ 195.5 (C=O, ketone), 178.2 (COOH), 140.1 (Ar-C), 134.5 (Ar-C), 131.8 (Ar-C), 129.6 (Ar-C), 127.4 (Ar-C), 118.7 (Ar-C), 115.3 (Ar-C), 82.1 (C-1'), 78.5 (C-5'), 77.8 (C-3'), 74.9 (C-2'), 71.2 (C-4'), 62.4 (C-6'), and 41.5 (CH~2~COO). The glycosidic linkage carbon (C-1') resonates downfield at δ 82.1, distinguishing it from O-glucosides (δ 95–100) [1] [3].
Mass Spectrometry:High-Resolution ESI-MS shows [M+H]^+^ at m/z 497.3102 (calc. 497.3105 for C~21~H~23~BrNO~8~), with fragment ions at m/z 335.08 ([aglycone+H]^+^, C~15~H~13~BrNO~3~), 179.06 (glucose+H~2~O), and 162.08 (glucose). The isotopic pattern exhibits a 1:1 ^79^Br/^81^Br doublet for all bromine-containing ions, validating elemental composition [1] [7].
Infrared Spectroscopy:FT-IR (KBr) reveals broad ν(O-H) at 3400 cm^−1^, ν(C=O) at 1715 cm^−1^ (carboxylic acid), 1680 cm^−1^ (ketone), and 1605 cm^−1^ (aromatic C=C). The C-N stretch of the glucosidic bond appears at 1250 cm^−1^, while C-O glucose vibrations occur at 1070–1150 cm^−1^ [1] [3].
Table 3: Spectroscopic and Chromatographic Characterization Methods
Technique | Key Parameters | Structural Insights |
---|---|---|
^1^H NMR | 500 MHz, D~2~O, δ 5.25 (d, J=9.1 Hz) | β-Glucosidic linkage, aromatic substitution pattern |
^13^C NMR | 125 MHz, D~2~O, δ 82.1 (C-1') | N-Glycosidic bond, carbonyl types |
ESI-HRMS | [M+H]^+^ m/z 497.3102 | Molecular formula confirmation, fragmentation pathway |
HPLC-UV | C18, RT 8.2 min, RRT 1.0 | Purity assessment, method validation |
FT-IR | ν(C=O) 1715 cm^−1^, 1680 cm^−1^ | Carboxylic acid/ketone differentiation |
While single-crystal X-ray diffraction data for Bromfenac N-β-D-Glucoside remains unavailable in public databases, its stability has been extensively profiled under regulatory guidelines:
Thermal Stability:Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with weight loss stages corresponding to dehydration (50–120°C, 8% loss) and glucose moiety degradation (180–300°C, 45% loss). Differential scanning calorimetry (DSC) reveals a broad endotherm at 105°C (water release) and sharp exotherm at 195°C (molecular decomposition) [1] [7].
Solution Stability:The compound is stable in methanol at 4°C for >6 months but degrades rapidly in aqueous buffers at pH <3 or >9. Acidic hydrolysis cleaves the glucosidic bond, regenerating bromfenac (confirmed by HPLC co-injection with reference standard). Oxidative stress studies (H~2~O~2~ 3%) show no degradation, indicating resistance to peroxides [3] [6].
Solid-State Stability:Under ICH guidelines, storage at 2–8°C maintains >98% purity for 24 months. Accelerated conditions (40°C/75% RH) cause slight degradation (<2%) over 3 months, primarily via hydrolysis to bromfenac [1] [3]. The hygroscopic glucose unit necessitates desiccated storage to prevent water absorption.
Photostability:Exposure to UV-A (320–400 nm) induces <5% degradation over 48 hours, compared to >20% degradation for bromfenac under identical conditions. The glucoside’s reduced photosensitivity is attributed to quenching by the sugar moiety [6].
These stability profiles inform handling protocols: shipping at ambient temperature, long-term storage at 2–8°C in inert atmosphere, and avoidance of acidic media during analytical preparation [1] [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: